molecular formula C13H7N3O B7560216 4-(2-Cyanophenoxy)pyridine-2-carbonitrile

4-(2-Cyanophenoxy)pyridine-2-carbonitrile

Cat. No. B7560216
M. Wt: 221.21 g/mol
InChI Key: HKRAJHZXIHZLQN-UHFFFAOYSA-N
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Description

4-(2-Cyanophenoxy)pyridine-2-carbonitrile, also known as CPYC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPYC is a heterocyclic compound that consists of a pyridine ring and a phenoxy group attached to a nitrile and cyano group.

Mechanism of Action

The mechanism of action of 4-(2-Cyanophenoxy)pyridine-2-carbonitrile is not fully understood. However, studies have shown that 4-(2-Cyanophenoxy)pyridine-2-carbonitrile exerts its biological effects by inhibiting certain enzymes and signaling pathways. For example, 4-(2-Cyanophenoxy)pyridine-2-carbonitrile has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 4-(2-Cyanophenoxy)pyridine-2-carbonitrile has also been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of various cellular processes such as inflammation and apoptosis.
Biochemical and Physiological Effects:
4-(2-Cyanophenoxy)pyridine-2-carbonitrile has been shown to have various biochemical and physiological effects. In vitro studies have shown that 4-(2-Cyanophenoxy)pyridine-2-carbonitrile inhibits the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. 4-(2-Cyanophenoxy)pyridine-2-carbonitrile has also been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. In addition, 4-(2-Cyanophenoxy)pyridine-2-carbonitrile has been shown to have neuroprotective effects by inhibiting the aggregation of amyloid-beta peptides, which are involved in the pathogenesis of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

4-(2-Cyanophenoxy)pyridine-2-carbonitrile has several advantages and limitations for lab experiments. One advantage is that 4-(2-Cyanophenoxy)pyridine-2-carbonitrile is easy to synthesize and purify, making it readily available for use in various experiments. Another advantage is that 4-(2-Cyanophenoxy)pyridine-2-carbonitrile has a relatively low toxicity profile, making it safe to use in vitro and in vivo experiments. However, one limitation is that 4-(2-Cyanophenoxy)pyridine-2-carbonitrile has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments. Another limitation is that 4-(2-Cyanophenoxy)pyridine-2-carbonitrile can undergo degradation under certain conditions, which can affect its biological activity.

Future Directions

There are several future directions for the study of 4-(2-Cyanophenoxy)pyridine-2-carbonitrile. One direction is the further investigation of its potential use as a therapeutic agent for the treatment of various diseases such as cancer and neurodegenerative diseases. Another direction is the synthesis of novel organic materials using 4-(2-Cyanophenoxy)pyridine-2-carbonitrile as a building block. In addition, the development of new synthesis methods for 4-(2-Cyanophenoxy)pyridine-2-carbonitrile and its derivatives can lead to the discovery of new compounds with unique properties. Finally, the study of the structure-activity relationship of 4-(2-Cyanophenoxy)pyridine-2-carbonitrile can provide insights into its biological activity and lead to the discovery of more potent analogs.

Synthesis Methods

The synthesis of 4-(2-Cyanophenoxy)pyridine-2-carbonitrile involves the reaction of 2-cyanopyridine with 2-bromoanisole in the presence of a palladium catalyst. The reaction proceeds through a Heck reaction, which involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst. The resulting product is purified through a series of chromatographic techniques to obtain pure 4-(2-Cyanophenoxy)pyridine-2-carbonitrile.

Scientific Research Applications

4-(2-Cyanophenoxy)pyridine-2-carbonitrile has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 4-(2-Cyanophenoxy)pyridine-2-carbonitrile has been shown to possess antitumor and anti-inflammatory properties. It has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's and Parkinson's diseases. In material science, 4-(2-Cyanophenoxy)pyridine-2-carbonitrile has been used as a building block for the synthesis of novel organic materials with unique properties. In organic synthesis, 4-(2-Cyanophenoxy)pyridine-2-carbonitrile has been used as a versatile reagent for the synthesis of various heterocyclic compounds.

properties

IUPAC Name

4-(2-cyanophenoxy)pyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7N3O/c14-8-10-3-1-2-4-13(10)17-12-5-6-16-11(7-12)9-15/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKRAJHZXIHZLQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)OC2=CC(=NC=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Cyanophenoxy)pyridine-2-carbonitrile

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